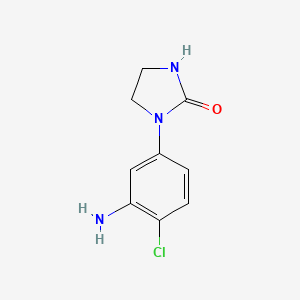

1-(3-氨基-4-氯苯基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis

The InChI code for 1-(3-chlorophenyl)-2-imidazolidinone, a similar compound, is 1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) .科学研究应用

生物活性寡肽中的咪唑烷-4-酮

咪唑烷-4-酮与 1-(3-氨基-4-氯苯基)咪唑烷-2-酮密切相关,用于生物活性寡肽中进行骨架修饰。它们充当脯氨酸替代物或保护 N 端氨基酸免受氨肽酶和内肽酶的水解。它们的形成涉及立体选择性过程,尤其是在与含有特定取代基的苯甲醛反应时。这种立体选择性在它们的生物活性中起着至关重要的作用 (Ferraz 等人,2007).

药理活性中的结构重要性

咪唑烷衍生物如 1-(4-氯苯基)-2-氨基咪唑啉-2 表现出显着的药理活性。4-氯苯基取代基的存在增强了亲脂性,在化合物的活性和选择性中起着至关重要的作用。这些衍生物已显示出中枢活性,特别是抗伤害感受和血清素能特性 (Matosiuk 等人,2005).

抗肿瘤应用

某些咪唑烷-4-酮衍生物表现出有效的抗肿瘤作用。例如,化合物 R115777 是一种法尼基蛋白转移酶抑制剂,口服后具有显着的体内抗肿瘤作用。该化合物衍生自与 1-(3-氨基-4-氯苯基)咪唑烷-2-酮相关的结构类别 (Venet 等人,2003).

在香料工业中的应用

咪唑烷-4-酮用作可水解的裂解前体,用于受控释放芳香醛和酮。这种实际应用在香料工业中很重要,在香料工业中需要缓慢释放香料 (Trachsel 等人,2012).

在肽模拟物和有机催化中的作用

这些化合物广泛用于肽模拟物、氨基酸合成的不对称助剂,以及天然产物全合成中的不对称构建块。它们的应用扩展到基于亚胺的反应的有机催化,展示了它们在各种化学合成中的多功能性 (Xu 等人,2010).

抗菌活性

咪唑烷的衍生物,包括类似于 1-(3-氨基-4-氯苯基)咪唑烷-2-酮的衍生物,已经合成并针对各种细菌和真菌测试了其抗菌活性。一些化合物在某些浓度下表现出中等活性 (Bhuva 等人,2015).

作用机制

Target of Action

Imidazolidinone derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . They have been researched for their potential as anticancer agents .

Mode of Action

Imidazolidinone derivatives work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO

Biochemical Pathways

Imidazolidinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .

Result of Action

Imidazolidinone derivatives have shown potential as anticancer agents .

生化分析

Biochemical Properties

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. For instance, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can act as an inhibitor of certain proteases, which are enzymes that break down proteins .

Cellular Effects

The effects of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . In in vitro studies, it has been observed that the effects of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one on cellular processes can change over time, with initial effects being more pronounced and gradually diminishing as the compound degrades .

Dosage Effects in Animal Models

The effects of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity .

Metabolic Pathways

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

属性

IUPAC Name |

1-(3-amino-4-chlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXXOIPTXAMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

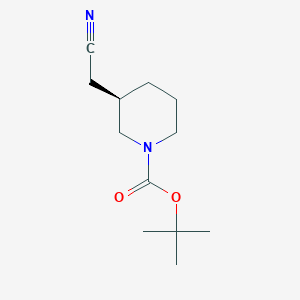

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)